![molecular formula C26H30N6O4 B2486035 3-(2-(2-((2,3-ジメチルフェニル)アミノ)-2-オキソエチル)-1,5-ジオキソ-1,2-ジヒドロ-[1,2,4]トリアゾロ[4,3-a]キナゾリン-4(5H)-イル)-N-イソブチルプロパンアミド CAS No. 1113106-46-9](/img/structure/B2486035.png)

3-(2-(2-((2,3-ジメチルフェニル)アミノ)-2-オキソエチル)-1,5-ジオキソ-1,2-ジヒドロ-[1,2,4]トリアゾロ[4,3-a]キナゾリン-4(5H)-イル)-N-イソブチルプロパンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

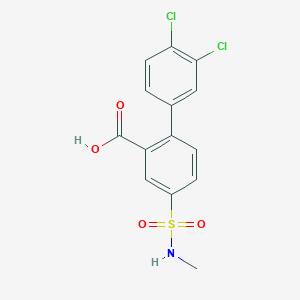

3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide is a useful research compound. Its molecular formula is C26H30N6O4 and its molecular weight is 490.564. The purity is usually 95%.

BenchChem offers high-quality 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

はじめに

特に生物活性化合物の場合、有機合成における主な目標の1つは、効率的で環境に優しい方法を開発することです。 グリーンケミストリーは、原子経済性、溶媒削減、廃棄物管理、エネルギー効率などの原則に対処する多面的な分野です 。ここでは、1,2,3-トリアゾールと1,2,4-トリアゾールの合成と応用について重点的に説明します。これらはどちらも、薬理学的に重要な意味を持っています。

a. インドールアミン 2,3-ジオキシゲナーゼ (IDO1) 阻害剤: 4-アミノ-1,2,3-トリアゾールコアに基づく化合物は、免疫腫瘍学研究において強力なIDO1阻害剤として調査されてきました 。IDO1は、免疫調節において重要な役割を果たしており、その阻害は抗腫瘍免疫応答を強化することができます。

b. 抗真菌剤: 一部の1,2,3-トリアゾール誘導体は、抗真菌活性を示します。研究者は、真菌感染症を効果的に防ぐための新しい抗真菌剤としての潜在能力を探求してきました。

c. 生体複合化とクリックケミストリー: 1,2,3-トリアゾールは、特に生体複合化におけるクリックケミストリー反応で広く使用されています。 アジドとアルキンの銅触媒ヒュースゲン環状付加(CuAAC)はそのよく知られた例です 。これらの反応により、生体分子の部位特異的な修飾と薬物送達システムが可能になります。

将来の方向性

メカノケミストリーと超音波ケミストリーは、2種類のトリアゾールの合成のためのグリーンな代替手段を提供します。 さらに、機械的力の下での1,2,3-トリアゾールの形式的な環状逆反応を探求することで、生物系における新しい道が開かれる可能性があります .

要約すると、これらのトリアゾール誘導体は、創薬から材料科学まで、さまざまな分野で計り知れない可能性を秘めています。研究者は、より安全で効率的な方法を目指して、その応用を探求し続けています。

Gonnet、L.、Baron、M.、およびBaltas、M.(2021)。生物学的に関連する1,2,3-および1,2,4-トリアゾールの合成:古典的な経路からグリーンケミストリーまで。分子、26(18)、5667。 DOI:10.3390 / molecules26185667 フロンティア|1,2,3- / 1,2,4-トリアゾールの合成方法:レビュー。(2022)。化学のフロンティア、10。 DOI:10.3389 / fchem.2022.891484

作用機序

Target of Action

Similar compounds with a triazolo-triazine backbone have been shown to interact with various biological targets .

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as dna intercalation , and modulation of protein expression .

Biochemical Pathways

Similar compounds have been shown to influence pathways related to cell survival and apoptosis .

Pharmacokinetics

Similar compounds with a triazolo-triazine backbone have been shown to possess high energy content and stability , which may influence their bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been shown to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .

Action Environment

The performance properties of similar nitrogen-rich compounds can be changed by careful choice of functional groups .

生化学分析

Biochemical Properties

3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways and cellular processes . Additionally, the compound can bind to specific receptors on cell surfaces, modulating their activity and influencing downstream signaling cascades.

Cellular Effects

The effects of 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This can lead to changes in gene expression patterns, affecting cell growth, differentiation, and apoptosis . Moreover, it can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell.

Molecular Mechanism

At the molecular level, 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic action . Additionally, it can activate or inhibit signaling pathways by interacting with receptors, leading to changes in cellular responses. These interactions can result in the modulation of gene expression, enzyme activity, and other cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide have been studied extensively in laboratory settings. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under specific conditions but may degrade when exposed to certain environmental factors, such as light or heat . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

In animal models, the effects of 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including organ damage or systemic toxicity. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux, altering the levels of metabolites and affecting overall metabolic homeostasis . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in particular tissues . The compound’s localization can influence its activity and effectiveness, with certain tissues showing higher concentrations than others.

Subcellular Localization

The subcellular localization of 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide is critical for its function. It may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications can influence its localization, affecting its activity and interactions with other biomolecules.

特性

IUPAC Name |

3-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O4/c1-16(2)14-27-22(33)12-13-30-24(35)19-9-5-6-11-21(19)32-25(30)29-31(26(32)36)15-23(34)28-20-10-7-8-17(3)18(20)4/h5-11,16H,12-15H2,1-4H3,(H,27,33)(H,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPZWLSJUGZZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NCC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate](/img/structure/B2485952.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2485955.png)

![ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2485956.png)

![N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide](/img/structure/B2485957.png)

![N-(4-chlorophenyl)-2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2485960.png)

![3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2485962.png)

![4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethanimidoyl)benzohydrazide](/img/structure/B2485964.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2485968.png)

![tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2485972.png)